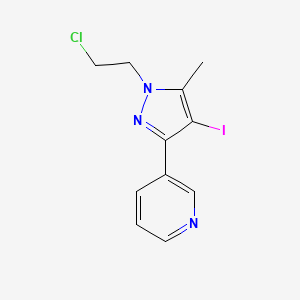

3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)6-4-12)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGIADOSBOGVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CN=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically formed by cyclization reactions involving hydrazine derivatives and β-diketones or β-keto esters under acidic or basic conditions. This step is critical for introducing the nitrogen atoms and the core pyrazole structure.

- Typical Reaction: Cyclization of hydrazine derivatives with diketones or β-keto esters.

- Conditions: Acidic or basic catalysis depending on substrates.

- Outcome: Formation of 1H-pyrazole ring with substitution at positions 1, 3, 4, and 5.

Coupling with Pyridine Ring

The attachment of the pyrazole moiety to the pyridine ring is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

- Suzuki Cross-Coupling: Utilizes pyrazole boronic esters and halogenated pyridine derivatives.

- Catalysts: Palladium complexes (e.g., Pd(PPh3)4).

- Conditions: Typically conducted in polar solvents under inert atmosphere.

- Yields: Moderate to good yields (53% to 75%) depending on substrates and conditions.

Representative Synthetic Route (Based on Literature)

Research Findings and Optimization Notes

- Route Selection: Studies indicate that routes involving mesylate intermediates for N-alkylation provide better yields and selectivity.

- Catalyst Efficiency: The choice of palladium catalyst and ligand affects the oxidative addition step and overall yield. For instance, bromopyridine derivatives with methyl substituents showed improved yields due to better oxidative addition.

- Protection of N–H Moiety: Some syntheses avoid protection of the pyrazole N–H, simplifying the process and maintaining reasonable yields.

- Reaction Conditions: Temperature, solvent, and base choice critically influence the coupling efficiency and purity of the final compound.

- Industrial Considerations: Continuous flow reactors and stringent quality control are recommended for large-scale production to optimize yield and purity.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Substitution reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling reactions: The iodine atom allows for further functionalization through cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cross-coupling: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Biological research: The compound can be used as a probe to study biological pathways and molecular interactions.

Industrial applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations:

- Substituent Diversity: The target compound’s 2-chloroethyl and iodine substituents distinguish it from analogues like VN339 (methyl and amine) and the trifluoroethoxy-carboxylic acid derivative .

- Reactivity : The chloroethyl group in the target compound may act as a leaving group, enabling nucleophilic substitution reactions, whereas the carboxylic acid group in the trifluoroethoxy analogue enhances polarity and hydrogen-bonding capacity .

- Crystallographic Utility : The iodine atom in the target compound could aid in solving crystal structures using programs like SHELXL, which is widely employed for small-molecule refinement .

Physicochemical Properties

- Solubility : The iodine and chloroethyl groups likely reduce aqueous solubility compared to the more polar carboxylic acid derivative .

- Thermal Stability : The target compound’s sensitivity to heat contrasts with the benzimidazole-chalcone derivatives, which were synthesized at reflux (50–86% yields) without reported decomposition .

Biological Activity

The compound 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic organic molecule that integrates a pyridine ring with a pyrazole moiety, characterized by specific substituents that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular structure of this compound includes:

- Pyridine ring: A six-membered aromatic ring containing one nitrogen atom.

- Pyrazole moiety: A five-membered ring containing two nitrogen atoms.

- Substituents:

- A 2-chloroethyl group, which is known for its alkylating properties.

- An iodine atom at the 4-position of the pyrazole, which may enhance reactivity.

- A methyl group at the 5-position of the pyrazole.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridine structures exhibit significant anticancer activities. For instance, related compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific combination of substituents in this compound may enhance its efficacy against certain cancer types by targeting specific pathways involved in tumor growth.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives are often associated with activity against a range of bacteria and fungi. Preliminary studies suggest that this compound could serve as a potential antimicrobial agent, possibly through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Alkylation: The chloroethyl group can act as an alkylating agent, modifying DNA and proteins, which is a common mechanism for many anticancer drugs.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth, although detailed studies are required to elucidate these interactions.

- Receptor Modulation: It has potential as a modulator for various receptors due to the presence of both pyridine and pyrazole moieties, which can influence signaling pathways in cells.

Case Studies

Several studies have investigated the biological activities of related compounds. For instance:

These findings suggest that modifications to the core structure can significantly impact biological activity.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 3-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, and what factors influence reaction efficiency?

- Answer : A multi-step approach is typically employed:

Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol or DMF as solvents) .

Halogenation : Sequential iodination (using KI/I₂ or N-iodosuccinimide) and chloroethylation (via nucleophilic substitution with 2-chloroethyl bromide) .

Pyridine coupling : Suzuki-Miyaura or Ullmann coupling to attach the pyridine moiety, requiring palladium catalysts and optimized ligand systems.

- Critical parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency.

- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during iodination.

- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired substitution at the iodo site .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural validation, and how are conflicting data resolved?

- Answer :

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the pyrazole and pyridine rings .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion at m/z 392.9382 for C₁₂H₁₂ClIN₃).

- IR spectroscopy : Identify functional groups (e.g., C-I stretch at 500–600 cm⁻¹).

- Discrepancy resolution :

- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .

- Alternative derivatization : Methylation of the pyridine nitrogen to simplify spectra .

Advanced Questions

Q. How can SHELXL refinement resolve ambiguities in crystallographic data for this compound’s polymorphs?

- Answer :

- Anisotropic refinement : SHELXL models thermal motion for non-hydrogen atoms, critical for resolving disorder in the chloroethyl group .

- Hydrogen bonding analysis : Use SHELXPRO to visualize interactions (e.g., C–H⋯N between pyridine and pyrazole) and assess lattice stability .

- Twinned data handling : Apply TWIN/BASF commands in SHELXL to refine overlapping diffraction patterns from polymorphic mixtures .

Q. What experimental and computational approaches reconcile contradictions between observed reactivity and theoretical predictions (e.g., nucleophilic substitution)?

- Answer :

- Kinetic isotope effects (KIE) : Replace ¹H with ²H at reactive sites to study mechanism (e.g., SN2 vs. radical pathways for chloroethyl substitution) .

- DFT transition-state modeling : Compare activation energies for iodination at C4 vs. C5 positions using Gaussian or ORCA .

- In situ monitoring : React-IR or LC-MS tracks intermediate formation under varying conditions (pH, solvent) .

Q. What methodologies are effective for assessing the impact of steric effects from the 2-chloroethyl group on catalytic activity?

- Answer :

- X-ray crystallography : Compare bond angles and torsional strain in the pyrazole-chloroethyl moiety across derivatives .

- Competitive inhibition assays : Test catalytic efficiency (e.g., enzyme inhibition) against analogs with smaller substituents (methyl vs. chloroethyl) .

- Molecular docking : AutoDock Vina simulates ligand-receptor interactions to quantify steric clashes .

Outline a protocol for polymorph screening using solvent-mediated crystallization and stability analysis.

- Answer :

High-throughput screening : Dissolve compound in 10+ solvents (e.g., acetonitrile, THF, ethyl acetate) and evaporate under controlled humidity/temperature .

DSC/TGA : Identify polymorph transitions (e.g., endothermic peaks at 120–150°C) and hydrate stability .

PXRD : Match experimental patterns (e.g., 2θ = 12.5°, 18.7°) with simulated data from Mercury CSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.